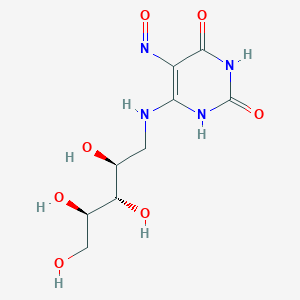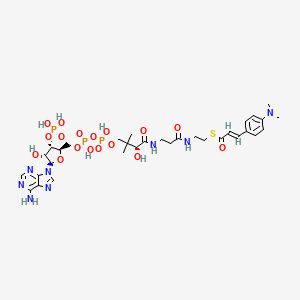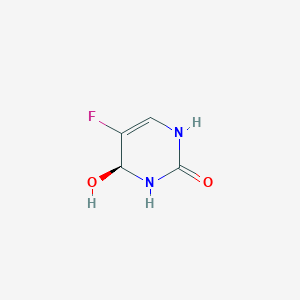
(4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds that are widely studied due to their significant roles in biological systems, particularly in nucleic acids like DNA and RNA. The addition of fluorine and hydroxyl groups to the pyrimidine ring can alter its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of (4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one typically involves the introduction of fluorine and hydroxyl groups to a pyrimidine precursor. One common method involves the fluorination of a suitable pyrimidine derivative, followed by hydroxylation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
(4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. One known target is cytosine deaminase, an enzyme that catalyzes the deamination of cytosine to uracil. The compound’s fluorine and hydroxyl groups may enhance its binding affinity and specificity to this enzyme, thereby influencing its activity .
Comparison with Similar Compounds
(4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one can be compared with other fluorinated pyrimidines and hydroxylated pyrimidines. Similar compounds include:
5-Fluorouracil: A widely used chemotherapeutic agent.
Properties
CAS No. |
959324-57-3 |
|---|---|
Molecular Formula |
C4H5FN2O2 |
Molecular Weight |
132.09 g/mol |
IUPAC Name |
(4S)-5-fluoro-4-hydroxy-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h1,3,8H,(H2,6,7,9)/t3-/m0/s1 |
InChI Key |
PRVUBDAKZJCBTI-VKHMYHEASA-N |
Isomeric SMILES |
C1=C([C@@H](NC(=O)N1)O)F |
Canonical SMILES |
C1=C(C(NC(=O)N1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
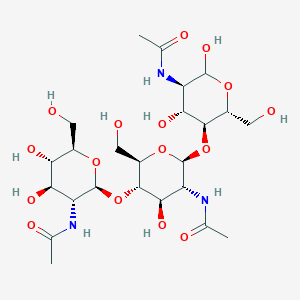
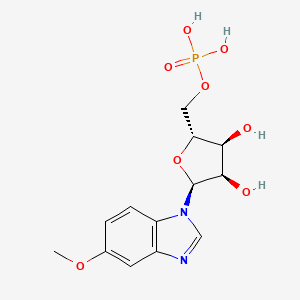
![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)
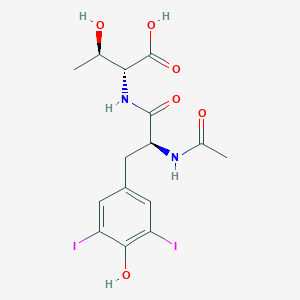
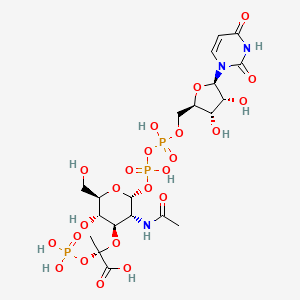
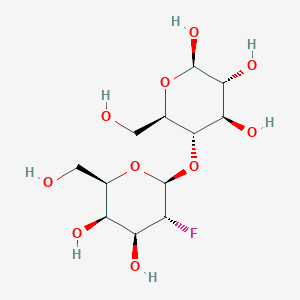
![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)
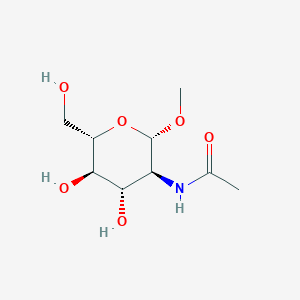
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
